N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide
Description
N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and anti-inflammatory properties .
Properties
IUPAC Name |
N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-21(25-18-7-3-1-4-8-18)17-27-15-10-19(11-16-27)24-20-9-12-23-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-9,12,19H,2,5-6,10-11,13-17H2,(H,25,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAPTBOWFAMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)NC3CCN(CC3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anti-inflammatory effects
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets. It has been observed to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in its anticonvulsant activity . Additionally, it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory properties.
Uniqueness
N-phenyl-2-[4-[(2-piperidin-1-ylpyrimidin-4-yl)amino]piperidin-1-yl]acetamide is unique due to its dual piperidine and pyrimidine structure, which contributes to its diverse pharmacological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
